molecular formula C21H28N2O5S2 B4089357 N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-N,4-dimethylbenzenesulfonamide CAS No. 694499-70-2

N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-N,4-dimethylbenzenesulfonamide

Cat. No.: B4089357
CAS No.: 694499-70-2
M. Wt: 452.6 g/mol
InChI Key: HHIZRUCKMDETPC-UHFFFAOYSA-N
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Description

“N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-N,4-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C21H28N2O5S2. It has an average mass of 452.587 Da and a mono-isotopic mass of 452.143951 Da .


Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3. It has a molar refractivity of 111.6±0.4 cm3. It has 7 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds. Its polar surface area is 158 Å2, and its molar volume is 302.0±5.0 cm3 .

Properties

IUPAC Name

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-17-8-10-18(11-9-17)29(24,25)22(2)20-16-19(12-13-21(20)28-3)30(26,27)23-14-6-4-5-7-15-23/h8-13,16H,4-7,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIZRUCKMDETPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123338
Record name N-[5-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-2-methoxyphenyl]-N,4-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694499-70-2
Record name N-[5-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-2-methoxyphenyl]-N,4-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694499-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-2-methoxyphenyl]-N,4-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-N,4-dimethylbenzenesulfonamide
Reactant of Route 2
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-N,4-dimethylbenzenesulfonamide
Reactant of Route 3
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-N,4-dimethylbenzenesulfonamide
Reactant of Route 4
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-N,4-dimethylbenzenesulfonamide
Reactant of Route 5
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-N,4-dimethylbenzenesulfonamide
Reactant of Route 6
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-N,4-dimethylbenzenesulfonamide

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